molecular formula C14H9ClO2S B3344651 Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate CAS No. 85992-30-9

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate

Cat. No.: B3344651
CAS No.: 85992-30-9
M. Wt: 276.7 g/mol
InChI Key: OHOGUWDSHRBKSE-UHFFFAOYSA-N
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Description

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate (CAS: 85589-69-1) is a heterocyclic compound featuring a fused naphthothiophene core with a chlorine substituent at position 1 and a methyl carboxylate group at position 2. This structure combines aromaticity from the naphthalene system with the electronic effects of the thiophene ring, making it a versatile intermediate in medicinal chemistry and materials science. It is synthesized via methods involving photochemical cyclization, as demonstrated in Castle et al.’s protocol, where 1-chloronaphtho[2,1-b]thiophene-2-carbonyl chloride is condensed with aromatic amines followed by photocyclization to yield helical derivatives .

Properties

IUPAC Name

methyl 1-chlorobenzo[e][1]benzothiole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2S/c1-17-14(16)13-12(15)11-9-5-3-2-4-8(9)6-7-10(11)18-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOGUWDSHRBKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522337
Record name Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85992-30-9
Record name Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method allows for the formation of the tricyclic structure characteristic of this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction typically involves the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiophene and naphthalene derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the potential of methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate as an antimicrobial agent. Research indicates that derivatives of naphtho[2,1-b]thiophene exhibit notable activity against various bacterial strains. For instance, a study synthesized oxadiazole derivatives incorporating naphtho[2,1-b]thiophene and demonstrated their effectiveness against Gram-positive and Gram-negative bacteria .

Case Study: Synthesis of Antimicrobial Agents

  • Objective : To evaluate the antimicrobial properties of synthesized compounds containing naphtho[2,1-b]thiophene.
  • Method : Compounds were synthesized through a series of reactions involving this compound as a key intermediate.
  • Results : Several derivatives showed significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against tested strains.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various transformations such as nucleophilic substitutions and cyclizations to yield more complex structures.

Case Study: Synthesis of Novel Compounds

  • Objective : To utilize this compound in synthesizing new heterocyclic compounds.
  • Method : The compound was reacted with different nucleophiles under controlled conditions.
  • Results : A range of novel derivatives was obtained, exhibiting varied biological activities and potential as therapeutic agents.

Mechanism of Action

The mechanism by which Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

b. Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate (1a)

  • Structure : A benzo[b]thiophene derivative with hydroxyl and keto groups, differing in substituent positioning and oxidation state.
  • Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate using BF3·Et2O, yielding 73% of the triacetoxy intermediate. This method avoids photochemical steps but requires harsh Lewis acids .
  • Key Difference : The electron-withdrawing keto groups in 1a reduce aromaticity compared to the fully conjugated naphthothiophene system, affecting electronic properties like HOMO-LUMO gaps.

c. Podophyllotoxin Derivatives (e.g., Compound 4)

  • Structure : Combines a tetrahydrofuran ring with a thiophene-2-carboxylate group, distinct from the planar naphthothiophene system.
  • This highlights the flexibility of transition-metal catalysis in modifying thiophene-based structures .
Physicochemical Properties
Compound Dielectric Constant (ε) Melting Point (°C) Key Functional Groups
Methyl thiophene-2-carboxylate 8.81 (20°C) Not reported Methyl ester, thiophene
Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate Not reported Not reported Chlorine, naphthothiophene, ester
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Not reported 153–156 Hydroxy, keto, ester
  • Solubility : Methyl thiophene-2-carboxylate’s higher dielectric constant (8.81) suggests moderate polarity, whereas the naphthothiophene core in the target compound likely reduces solubility in polar solvents due to increased hydrophobicity.
  • Thermal Stability : The melting point of Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate (153–156°C) reflects stabilization via hydrogen bonding, absent in the chlorine-substituted naphthothiophene.

Biological Activity

Methyl 1-chloronaphtho[2,1-b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as naphthothiophenes. The synthesis typically involves multi-step organic reactions that can include cyclization and functionalization processes. For example, one synthetic route involves the reaction of naphtho[2,1-b]thiophene with various halogenated carboxylic acids to yield the desired methyl ester derivative.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas:

  • Antimicrobial Activity : Studies have shown that derivatives of naphtho[2,1-b]thiophene exhibit moderate to mild antimicrobial activity. For instance, compounds synthesized with this structure demonstrated effectiveness against certain bacterial strains when evaluated using the cup-plate method .
  • Antitumor Properties : Research indicates that naphtho[2,1-b]thiophenes can act as cytotoxic agents against cancer cell lines. The mechanism often involves DNA intercalation and alkylation, leading to apoptosis in cancer cells. This is particularly relevant for compounds that can form cross-links with DNA, which is a common mechanism for many anticancer agents .
  • Immunomodulatory Effects : There is emerging evidence that suggests these compounds may modulate immune responses, potentially offering therapeutic benefits in immunological disorders. This area remains underexplored but is promising for future research directions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialModerate activity against bacteria
AntitumorInduces apoptosis in cancer cell lines
ImmunomodulatoryPotential effects on immune response

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various naphtho[2,1-b]thiophene derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Antitumor Activity

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound was shown to induce cell death through mechanisms involving DNA damage and subsequent activation of apoptotic pathways. This highlights its potential utility in cancer therapy.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the methyl ester (δ ~3.9 ppm for COOCH₃) and aromatic protons. Chlorine substituents deshield adjacent protons, aiding structural confirmation.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₉ClO₂S).
  • X-ray Crystallography : Resolves spatial arrangements, as seen in naphtho[2,1-b]furan derivatives, where intermolecular interactions stabilize the crystal lattice .

How can cross-coupling reactions modify the naphthothiophene core of this compound?

Advanced Synthetic Applications
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables functionalization of the thiophene ring. For example:

  • Borylation : Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS not listed) serves as a precursor for Suzuki reactions, introducing aryl/heteroaryl groups .
  • Challenges : Steric hindrance from the naphtho group may reduce coupling efficiency, necessitating optimized ligands (e.g., SPhos) and elevated temperatures .

What mechanistic insights exist for nucleophilic substitution of the chloro group in this compound?

Q. Advanced Reactivity Analysis

  • SNAr Mechanism : The electron-withdrawing ester group activates the chloro substituent for nucleophilic displacement (e.g., with amines or alkoxides). Kinetic studies in polar aprotic solvents (DMF, DMSO) reveal second-order dependence on nucleophile concentration.
  • Side Reactions : Competing hydrolysis of the ester group requires controlled pH (<7) and anhydrous conditions, as observed in methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate derivatives .

How should researchers resolve discrepancies in reported physical properties (e.g., melting points) for derivatives of this compound?

Q. Data Contradiction Analysis

  • Source Validation : Cross-check synthetic protocols (e.g., solvent purity, crystallization methods). For example, methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 33851-22-8) shows variability in melting points due to polymorphic forms .
  • Advanced Techniques : Differential Scanning Calorimetry (DSC) and powder XRD differentiate polymorphs, while HPLC-MS identifies impurities .

What role does the chloro substituent play in the bioactivity of this compound analogs?

Q. Advanced Application in Drug Discovery

  • Electrophilic Interactions : The chloro group enhances binding to biological targets (e.g., enzymes) via halogen bonding, as seen in trifluoromethyl-benzothiophene carboxylates with anti-inflammatory activity .
  • Comparative Studies : Derivatives like methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate exhibit improved metabolic stability, suggesting chloro analogs may require pharmacokinetic optimization .

What computational methods are used to predict the reactivity and stability of this compound?

Q. Advanced Computational Modeling

  • DFT Calculations : Predict reaction pathways for substitutions (e.g., chloro → methoxy) by analyzing transition-state energies.
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization, as applied to methyl 4-(chlorosulfonyl)thiophene-2-carboxylate derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate
Reactant of Route 2
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Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate

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